3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid

Lipophilicity LogP Prediction Drug Discovery

3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid (CAS 649773-76-2) is an organic compound classified as a phenoxyacetamide-substituted benzoic acid derivative. Its structure features a 4-ethoxyphenoxyacetyl moiety linked via an amide bond to the 3-position of benzoic acid, positioning it as a building block or screening compound within the broader chemical space of N-substituted aminobenzoic acids.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
CAS No. 649773-76-2
Cat. No. B5676785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic Acid
CAS649773-76-2
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C17H17NO5/c1-2-22-14-6-8-15(9-7-14)23-11-16(19)18-13-5-3-4-12(10-13)17(20)21/h3-10H,2,11H2,1H3,(H,18,19)(H,20,21)
InChIKeyKTKMYBYUPBSUAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid: A Specialized Phenoxyacetamide Benzoic Acid for Targeted Chemical Library Design


3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid (CAS 649773-76-2) is an organic compound classified as a phenoxyacetamide-substituted benzoic acid derivative . Its structure features a 4-ethoxyphenoxyacetyl moiety linked via an amide bond to the 3-position of benzoic acid, positioning it as a building block or screening compound within the broader chemical space of N-substituted aminobenzoic acids. Unlike generic phenoxyacetyl analogs, the para-ethoxy substituent on the phenoxy ring introduces a distinct physicochemical profile that is relevant for structure-activity relationship (SAR) exploration and hit-to-lead optimization in early drug discovery programs.

Why 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid Cannot Be Readily Substituted by In-Class Analogs


Within the class of 3-acetamidobenzoic acids, substituting the para-hydrogen on the phenoxy ring with an ethoxy group represents a non-trivial structural modification that significantly alters the molecule's lipophilic character . Simply replacing CAS 649773-76-2 with its unsubstituted counterpart, 3-((phenoxyacetyl)amino)benzoic acid (CAS 18704-91-1), introduces a measurable shift in logP that can lead to divergent outcomes in biological assays, particularly those sensitive to membrane permeability or non-specific protein binding . The absence of this ethoxy substitution would result in a different lead-like profile, making blind interchange problematic for projects optimizing pharmacokinetic or target-engagement parameters.

Quantitative Differentiation of 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid from Its Closest Non-Ethoxylated Analog


Head-to-Head LogP Comparison of 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid vs. 3-((Phenoxyacetyl)amino)benzoic Acid

Predicted octanol-water partition coefficients (LogP) reveal a significant lipophilicity increase for the 4-ethoxyphenoxy derivative CAS 649773-76-2 compared to its unsubstituted phenoxyacetyl analog CAS 18704-91-1 . This quantitative difference directly impacts compound behavior in biological systems and assay compatibility.

Lipophilicity LogP Prediction Drug Discovery

Predicted Molecular Properties: The Effect of Para-Ethoxy Substitution on PSA and Molecular Weight

The introduction of the para-ethoxy group increases the molecular weight and polar surface area (PSA) relative to the unsubstituted phenoxyacetyl comparator, as evidenced by in-silico property data . These changes influence solubility, permeability, and drug-likeness metrics.

Physicochemical Properties Topological PSA Molecular Descriptors

Structural Class Comparison: Regioisomeric Differentiation and Pharmacophoric Potential

The target compound features an amide linkage at the meta-position of the benzoic acid, while several closely related compounds such as 2-[(phenoxyacetyl)amino]benzoic acid (CAS 18704-92-2) have the substitution at the ortho-position . This regiochemical difference profoundly impacts molecular shape and hydrogen-bonding networks, which are crucial for specific target interactions.

Isomerism Pharmacophore Mapping Stereochemistry

Evidence Gap Advisory: Limited Availability of Direct Comparative Biological Data

A targeted literature search did not identify any primary research articles or patents disclosing direct head-to-head biological activity data (IC50, Ki, EC50) for 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid against a specific protein target when compared to its closest analogs [1]. The available evidence for differentiation is derived from predicted physicochemical properties, which are relevant but of lower evidentiary strength.

Data Transparency Procurement Risk Chemical Biology

Optimal Procurement and Application Scenarios for 3-[[2-(4-Ethoxyphenoxy)acetyl]amino]benzoic Acid


Enhancing Chemical Diversity in Drug Fragment Libraries

The ~1-unit higher logP of 3-[[2-(4-ethoxyphenoxy)acetyl]amino]benzoic acid compared to its unsubstituted analog makes it a valuable addition to fragment or lead-like libraries seeking to expand into more lipophilic chemical space . Its procurement is justified when a screening campaign already includes the non-ethoxylated analog, and the goal is to systematically explore SAR around the phenoxy ring without adding excessive molecular bulk.

Investigating the Impact of Lipophilicity on Target Engagement

For projects where a putative target has been identified but optimizing the logD profile is critical for cell-based activity, this compound serves as an ideal probe . The ethoxy group provides a quantifiable increase in lipophilicity (ΔlogP ≈ +0.97) that is directly attributable to a single structural modification, allowing researchers to decouple lipophilicity-driven effects from other pharmacophoric changes.

Exploring Regiochemical SAR Around the Benzoic Acid Core

The meta-substitution pattern of this compound differentiates it from the more common ortho-substituted phenoxyacetamide benzoic acid analogs . Research groups working on targets with known sensitivity to the presentation of the carboxylic acid group should procure this compound to test the hypothesis that a meta vector provides a better fit for a receptor cleft or a catalytic site.

Precursor for Amide Couplings and Ester Prodrugs

The free carboxylic acid functionality in the 3-position provides a straightforward synthetic handle for further derivatization . The ethoxyphenoxyacetyl moiety can serve as a lipophilic anchor, and this compound can be used as a building block to create focused libraries of amides, esters, or hydrazides, with the logP data supporting its selection over a less lipophilic alternative.

Technical Documentation Hub

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